molecular formula C14H22ClN3O2 B11833708 Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride

Katalognummer: B11833708
Molekulargewicht: 299.79 g/mol
InChI-Schlüssel: YEHXBSOVEPWPSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride is a chemical compound with the molecular formula C14H22ClN3O2. This compound is known for its unique structure, which includes a hexyl group, an aminobenzene ring, and a carbamate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride typically involves the reaction of hexyl isocyanate with 4-aminobenzenecarboximidoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate Hydrochloride can be compared with similar compounds such as:

    Hexyl N-(4-Aminobenzenecarboximidoyl)carbamate: Lacks the hydrochloride moiety, which may affect its solubility and reactivity.

    Hexyl N-(4-Nitrobenzenecarboximidoyl)carbamate: Contains a nitro group instead of an amino group, leading to different chemical properties and biological activities.

    Hexyl N-(4-Hydroxybenzenecarboximidoyl)carbamate: Contains a hydroxyl group, which may enhance its hydrogen bonding capabilities and alter its reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C14H22ClN3O2

Molekulargewicht

299.79 g/mol

IUPAC-Name

hexyl N-(4-aminobenzenecarboximidoyl)carbamate;hydrochloride

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H

InChI-Schlüssel

YEHXBSOVEPWPSD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.